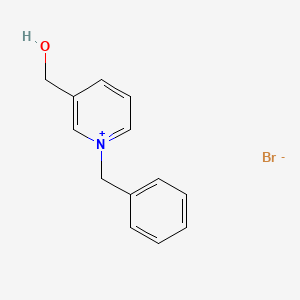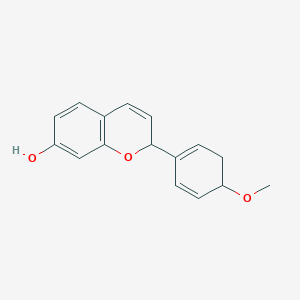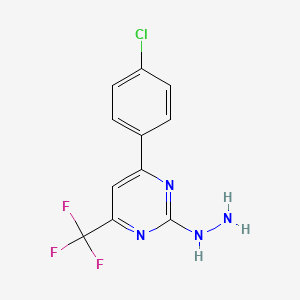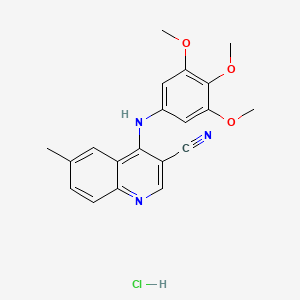![molecular formula C23H26N2O7 B2843542 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine CAS No. 898920-24-6](/img/structure/B2843542.png)
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[a]heptalene core with multiple functional groups, including acetylamino, trimethoxy, and glycine moieties, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[a]heptalene Core: This step often involves cyclization reactions starting from simpler aromatic precursors. For example, a Friedel-Crafts acylation followed by cyclization can be used to construct the heptalene framework.
Introduction of Functional Groups: The acetylamino and trimethoxy groups are introduced through selective nitration, reduction, and acetylation reactions. Methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.
Attachment of the Glycine Moiety: The final step involves coupling the glycine unit to the benzo[a]heptalene core. This can be done using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the benzo[a]heptalene core using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the benzo[a]heptalene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methoxy groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
科学研究应用
Chemistry
In chemistry, N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in studying enzyme interactions and protein binding due to its multiple functional groups. It can serve as a probe to investigate biochemical pathways and molecular recognition processes.
Medicine
In medicine, the compound’s structural features suggest potential as a pharmacophore for drug development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for therapeutic research.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find applications in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and glycine moieties can participate in hydrogen bonding and electrostatic interactions, while the trimethoxy groups may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine
- N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]serine
Uniqueness
Compared to similar compounds, N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the glycine moiety, in particular, may enhance its solubility and bioavailability, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-12(26)25-16-7-5-13-9-19(30-2)22(31-3)23(32-4)21(13)14-6-8-17(24-11-20(28)29)18(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,24,27)(H,25,26)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVVDPPQTRCHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCC(=O)O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid](/img/structure/B2843460.png)


![1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2843465.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2843466.png)
![1-(4-ethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2843468.png)
![N-(2-phenylethyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2843471.png)


![1'-[(tert-butoxy)carbonyl]-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid](/img/structure/B2843476.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2843477.png)

![N-(cyanomethyl)-N-methyl-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2843479.png)
![7-Fluoro-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843482.png)
